molecular formula C36H57BiO12 B12803558 Bismuth ethyl camphorate CAS No. 52951-37-8

Bismuth ethyl camphorate

Cat. No.: B12803558
CAS No.: 52951-37-8
M. Wt: 890.8 g/mol
InChI Key: WQZQEQSQBAWPJO-HWEYHMQKSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth ethyl camphorate can be synthesized through the reaction of sodium ethyl camphorate with bismuth nitrate. The reaction typically involves dissolving sodium ethyl camphorate in an appropriate solvent, followed by the addition of bismuth nitrate under controlled conditions to precipitate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bismuth ethyl camphorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of bismuth oxides and other oxidation products.

    Reduction: Reduction reactions can convert this compound to lower oxidation state bismuth compounds.

    Substitution: It can participate in substitution reactions where the ethyl camphorate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds .

Scientific Research Applications

Bismuth ethyl camphorate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which bismuth ethyl camphorate exerts its effects involves its interaction with biological molecules and cellular pathways. Bismuth ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, the compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Bismuth ethyl camphorate can be compared with other bismuth compounds such as bismuth subsalicylate and bismuth subnitrate. While all these compounds share the presence of bismuth, they differ in their chemical structures and specific applications:

    Bismuth subsalicylate: Commonly used as an antacid and anti-diarrheal agent.

    Bismuth subnitrate: Used in medical and industrial applications for its antiseptic properties.

This compound is unique due to its specific ester linkage with camphoric acid, which imparts distinct chemical and biological properties .

Properties

CAS No.

52951-37-8

Molecular Formula

C36H57BiO12

Molecular Weight

890.8 g/mol

IUPAC Name

bismuth;(1S,3R)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate

InChI

InChI=1S/3C12H20O4.Bi/c3*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h3*8H,5-7H2,1-4H3,(H,13,14);/q;;;+3/p-3/t3*8-,12+;/m111./s1

InChI Key

WQZQEQSQBAWPJO-HWEYHMQKSA-K

Isomeric SMILES

CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.[Bi+3]

Canonical SMILES

CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Bi+3]

Origin of Product

United States

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